Home > Products > Screening Compounds P121572 > Mobocertinib succinate
Mobocertinib succinate - 2389149-74-8

Mobocertinib succinate

Catalog Number: EVT-3318849
CAS Number: 2389149-74-8
Molecular Formula: C36H45N7O8
Molecular Weight: 703.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mobocertinib Succinate is the succinate salt form of mobocertinib, an orally available inhibitor of human epidermal growth factor receptor (EGFR) exon 20 insertion mutations, with antineoplastic activity. Upon oral administration, mobocertinib, and its active metabolites, specifically and irreversibly binds to and inhibits exon 20 insertion mutations of EGFR. This prevents EGFR-mediated signaling and leads to cell death in tumor cells expressing exon 20 insertion mutations. In addition, mobocertinib may inhibit the activity of other EGFR family members, such as human epidermal growth factor receptor 2 (HER2; ERBB2) and HER4. EGFR, HER-2 and -4 are receptor tyrosine kinases often mutated in numerous tumor cell types. They play key roles in tumor cell proliferation and tumor vascularization.
See also: Mobocertinib (has active moiety).
Synthesis Analysis

The synthesis of mobocertinib involves several steps that transform simpler chemical precursors into the final product. The synthesis can be summarized as follows:

  1. Initial Reaction: The process begins with isopropyl 2,4-diaminobenzoate, which undergoes acylation to introduce the acrylamide moiety.
  2. Formation of Key Intermediates: Subsequent reactions involve nucleophilic substitutions and modifications to introduce various functional groups, ultimately leading to the formation of mobocertinib.
  3. Final Step: The final step involves reacting mobocertinib with succinic acid in ethanol to form mobocertinib succinate .

This multi-step synthesis showcases the complexity and precision required in pharmaceutical chemistry to develop effective cancer therapies.

Molecular Structure Analysis

The molecular structure of mobocertinib succinate features a pyrimidine core linked to an indole moiety and various functional groups that enhance its binding affinity to the targeted epidermal growth factor receptor. The structural highlights include:

The detailed structural analysis reveals how specific modifications enhance selectivity and potency against mutated forms of the epidermal growth factor receptor.

Chemical Reactions Analysis

Mobocertinib succinate undergoes various chemical reactions during its synthesis and metabolism. Key reactions include:

  • Nucleophilic Substitution: This reaction type is pivotal in introducing functional groups necessary for biological activity.
  • Covalent Bond Formation: Upon administration, mobocertinib forms a covalent bond with cysteine 797 of the epidermal growth factor receptor through a Michael addition mechanism, leading to irreversible inhibition .
  • Metabolic Reactions: Mobocertinib is metabolized primarily by cytochrome P450 enzymes, resulting in two major metabolites that retain similar potencies against the target receptor .

These reactions underscore the importance of understanding both synthetic pathways and metabolic fates in drug development.

Mechanism of Action

Mobocertinib acts by irreversibly binding to the active site of mutated epidermal growth factor receptors, specifically those with exon 20 insertion mutations. The mechanism can be outlined as follows:

  1. Binding Affinity: Mobocertinib exhibits high affinity for the mutant form compared to wild-type epidermal growth factor receptor.
  2. Covalent Modification: The compound forms a covalent bond with cysteine 797 via a Michael addition, effectively blocking downstream signaling pathways that promote tumor growth.
  3. Inhibition of Kinase Activity: This binding prevents ATP from accessing its binding site, thereby inhibiting kinase activity essential for cellular proliferation and survival .

The selective targeting of mutated receptors exemplifies precision medicine's role in oncology.

Physical and Chemical Properties Analysis

Mobocertinib succinate possesses several notable physical and chemical properties:

  • Solubility: It demonstrates high solubility across a physiological pH range (pH 1.0 to pH 6.8), which is critical for oral bioavailability .
  • Stability: The compound remains stable under various conditions typical for pharmaceutical formulations.
  • Permeability: Mobocertinib exhibits characteristics consistent with a Biopharmaceutical Classification System Class 1 compound, indicating high permeability and solubility at therapeutic doses .

These properties are essential for ensuring effective delivery and action within biological systems.

Applications

Mobocertinib succinate is primarily used in clinical settings for treating adult patients with non-small cell lung cancer harboring epidermal growth factor receptor exon 20 insertion mutations who have previously undergone platinum-based chemotherapy. Its specific applications include:

  • Targeted Therapy: Mobocertinib represents a significant advancement in targeted therapies aimed at genetic mutations within tumors.
  • Precision Oncology: The drug exemplifies precision oncology principles by providing treatment tailored to specific genetic profiles, improving outcomes for patients who may not respond to traditional therapies .
Discovery and Development of Mobocertinib Succinate

Historical Context of EGFR Exon 20 Insertion Mutations in NSCLC Therapeutics

Epidermal Growth Factor Receptor (EGFR) exon 20 insertion (ex20ins) mutations represent ~10% of all EGFR mutations in non-small cell lung cancer (NSCLC). These mutations are characterized by in-frame insertions/duplications of 3–21 base pairs in exon 20, primarily between amino acids 767–774, which alter the kinase domain's C-helix conformation. Unlike common EGFR mutations (exon 19 deletions/L858R), ex20ins create steric hindrance in the drug-binding pocket, rendering first-generation TKIs (erlotinib/gefitinib) and second-generation TKIs (afatinib) largely ineffective (response rates: 3–8%) [1] [4] [7]. Prior to 2021, platinum-based chemotherapy was the standard treatment, with median progression-free survival (PFS) of only 2.6 months and overall survival (OS) of 9.8 months [5]. This unmet need drove targeted drug development.

Table 1: EGFR Mutation Classes and TKI Sensitivity

Mutation TypePrevalence in NSCLCResponse to Early-Gen EGFR TKIs
Exon 19 deletions~45%High sensitivity
L858R~40%High sensitivity
Exon 20 insertions4–10%Minimal/no response

Rational Drug Design Strategies for Targeting EGFR Exon 20 Insertions

Mobocertinib’s design addressed ex20ins’ steric constraints through three key strategies:

  • Irreversible Binding: Incorporation of an acrylamide group enabling covalent bond formation with Cys797 at the kinase domain’s edge, enhancing target residence time [4] [9].
  • C5-Carboxylate Isopropyl Ester: A strategic modification to osimertinib’s core pyrimidine structure, allowing optimal orientation within the ex20ins ATP-binding pocket. This ester group improved van der Waals interactions with Pro770 and Asp771 in the mutated P-loop [4] [7].
  • Selectivity Optimization: Molecular modeling ensured reduced affinity for wild-type EGFR (1.5–8-fold lower vs. ex20ins), minimizing off-target effects [2] [4].

Table 2: Key Structural Features Enabling Ex20ins Inhibition

Structural ElementRole in Targeting ex20insEffect on Binding Affinity
Acrylamide side chainCovalent bond with Cys79710-fold increase vs. reversible inhibitors
C5-carboxylate isopropyl esterBypasses steric hindrance from inserted residues>50-fold selectivity for ex20ins vs. WT EGFR
Dimethylaminoethyl groupEnhances solubility and kinase domain accessibilityImproved cellular potency

Preclinical Screening and Lead Optimization

Mobocertinib (originally AP32788/TAK-788) emerged from high-throughput screening of irreversible EGFR inhibitors. Key preclinical findings:

  • Cellular Potency: Inhibited Ba/F3 cells expressing ASV insertion (A767V769dupASV) with IC₅₀ = 11 nM, compared to 149 nM for EGFR-WT. Similar potency was observed against D770N771insSVD (IC₅₀ = 14 nM) [2] [3].
  • Phosphorylation Inhibition: Dose-dependent suppression of phosphorylated EGFR in patient-derived cell lines (e.g., BID019 with H773_V774insH) at concentrations ≤30 nM [3].
  • In Vivo Efficacy: Daily oral dosing (5–20 mg/kg) induced tumor regression in Ba/F3-ASV xenograft models without significant toxicity, establishing a therapeutic index >10-fold [2] [4].Lead optimization prioritized reducing metabolic clearance via CYP3A4 and enhancing brain penetration, critical for NSCLC metastasis management [4].

Structure-Activity Relationship (SAR) Profiling Relative to Osimertinib

Mobocertinib shares osimertinib’s core indole-pyrimidine scaffold but differs via a C5-carboxylate isopropyl ester addition. SAR insights:

  • Pyrimidine C5 Modification: Osimertinib’s hydrogen at C5 limits ex20ins affinity. Mobocertinib’s ester group occupies a hydrophobic cleft near Pro770, enhancing binding by 20-fold for A767_V769dupASV [4] [7].
  • Acrylamide Positioning: Both inhibitors maintain Michael acceptor positioning for Cys797 bonding, but mobocertinib’s ester alters the dihedral angle, improving accommodation of inserted residues [7].
  • Selectivity Trade-offs: Mobocertinib’s ex20ins potency (IC₅₀: 11–14 nM) exceeds osimertinib’s (IC₅₀: 50–100 nM), though osimertinib remains superior for T790M resistance mutations [3] [4].

Table 3: SAR Comparison of Mobocertinib vs. Osimertinib

ParameterMobocertinibOsimertinib
Core structureIndole-pyrimidine + C5 esterIndole-pyrimidine
IC₅₀ for EGFR ex20ins11–14 nM50–100 nM
IC₅₀ for EGFR T790M39 nM12 nM
WT EGFR selectivity index~15-fold~200-fold

Timeline of Key Developmental Milestones and Regulatory Designations

  • 2015: Initial synthesis and patent filing (WO2015195228) covering compound, salts (succinate), and use claims [1] [7].
  • 2016: Phase I/II trial initiation (NCT02716116) assessing safety and efficacy in ex20ins-positive NSCLC [3] [6].
  • 2020: Breakthrough Therapy Designation by FDA based on Phase I/II data showing 28% ORR in platinum-pretreated patients [5] [6].
  • Sep 2021: Accelerated FDA approval for platinum-resistant EGFR ex20ins-positive NSCLC [1] [6].
  • 2023: Voluntary global withdrawal following Phase III EXCLAIM-2 trial failure in first-line setting; research continues on resistance mechanisms (e.g., EGFR-C797S) [6] [8].

Table 4: Developmental Milestones

Properties

CAS Number

2389149-74-8

Product Name

Mobocertinib succinate

IUPAC Name

butanedioic acid;propan-2-yl 2-[4-[2-(dimethylamino)ethyl-methylamino]-2-methoxy-5-(prop-2-enoylamino)anilino]-4-(1-methylindol-3-yl)pyrimidine-5-carboxylate

Molecular Formula

C36H45N7O8

Molecular Weight

703.8 g/mol

InChI

InChI=1S/C32H39N7O4.C4H6O4/c1-9-29(40)34-24-16-25(28(42-8)17-27(24)38(6)15-14-37(4)5)35-32-33-18-22(31(41)43-20(2)3)30(36-32)23-19-39(7)26-13-11-10-12-21(23)26;5-3(6)1-2-4(7)8/h9-13,16-20H,1,14-15H2,2-8H3,(H,34,40)(H,33,35,36);1-2H2,(H,5,6)(H,7,8)

InChI Key

YXYAEUMTJQGKHS-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=CN=C(N=C1C2=CN(C3=CC=CC=C32)C)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.C(CC(=O)O)C(=O)O

Canonical SMILES

CC(C)OC(=O)C1=CN=C(N=C1C2=CN(C3=CC=CC=C32)C)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.C(CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.